Pranidipine (CAS 99522-79-9, OPC-13340) is a synthetic organic compound belonging to the class of 1,4-dihydropyridines (DHPs) [, , , ]. Specifically, it is classified as a long-acting calcium channel blocker [, , , , , , ]. Within the realm of scientific research, Pranidipine serves as a valuable tool for investigating cardiovascular physiology, particularly the role of calcium channels in vascular smooth muscle and cardiac function [, , , , , , , , , , , , , , , ].
Pranidipine synthesis involves a multi-step process. A key intermediate, cinnamyl 3-aminocrotonate, is first prepared by reacting diketene with cinnamyl alcohol to yield cinnamyl acetoacetate, which is then subjected to ammonolysis []. Separately, methyl acetoacetate is condensed with 3-nitrobenzaldehyde to produce methyl 2-(3-nitrobenzylidene)acetoacetate []. Finally, a Hantzsch cyclization reaction between cinnamyl 3-aminocrotonate and methyl 2-(3-nitrobenzylidene)acetoacetate yields Pranidipine []. The synthesized product can be confirmed using spectroscopic techniques like IR, 1H NMR, 13C NMR, and MS []. An alternative synthesis route utilizes a common key intermediate (3) derived from Nitrobenzaldehyde, tertiary butyl acetoacetate, and piperidine to produce high-purity Pranidipine hydrochloride [].
Pranidipine undergoes metabolism primarily in the liver, involving enzymatic reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 [, ]. These enzymes are responsible for the oxidative dehydrogenation of Pranidipine's dihydropyridine ring and the cleavage of the ester bond at the 3-position, leading to the formation of various metabolites [, ]. Interestingly, Pranidipine demonstrates susceptibility to an unexpected acid-catalyzed decomposition reaction []. This reaction, triggered by acidic conditions, leads to the formation of unique bridged tricyclic products through a complex cascade involving a gas-phase Carroll rearrangement, a hetero-Diels-Alder reaction, and a sigmatropic rearrangement [].
Pranidipine primarily exerts its effects by inhibiting the influx of calcium ions through voltage-dependent L-type calcium channels located on vascular smooth muscle cells [, , ]. This inhibition leads to vasodilation, reducing peripheral vascular resistance and consequently lowering blood pressure [, , , ]. Pranidipine's long duration of action is attributed to its high lipophilicity, enabling it to partition into cell membranes and interact persistently with calcium channels [].
Research suggests Pranidipine may enhance nitric oxide (NO)-mediated vasorelaxation [, , ]. This effect appears to be independent of cyclic guanosine monophosphate (cGMP) in rat aorta but cGMP-dependent in guinea pig carotid artery []. Furthermore, Pranidipine may indirectly enhance NO action by inhibiting superoxide-induced NO decomposition within the vessel wall [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: